Ala-Gly

Übersicht

Beschreibung

Ala-Gly, also known as alanylglycine, is a dipeptide composed of the amino acids alanine and glycine. It is one of the simplest peptides and serves as a model compound for studying peptide bonds and protein structures. This compound is significant in biochemistry and molecular biology due to its role in protein synthesis and its structural simplicity, which makes it an ideal subject for various experimental studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Gly involves the formation of a peptide bond between the carboxyl group of alanine and the amino group of glycine. This can be achieved through several methods:

Solution-phase synthesis: This method involves the protection of the amino group of alanine and the carboxyl group of glycine to prevent side reactions. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide.

Solid-phase peptide synthesis (SPPS): In this method, the amino acid glycine is attached to a solid resin. The amino group of alanine is protected, and the carboxyl group is activated using a coupling reagent. The activated alanine is then added to the resin-bound glycine to form the peptide bond.

Industrial Production Methods

Industrial production of this compound typically involves large-scale solid-phase peptide synthesis due to its efficiency and scalability. Automated peptide synthesizers are often used to streamline the process, allowing for the rapid and consistent production of the dipeptide.

Analyse Chemischer Reaktionen

Types of Reactions

Ala-Gly can undergo various chemical reactions, including:

Oxidation and Reduction: While this compound itself is not highly reactive towards oxidation and reduction, the amino acids it contains can undergo such reactions under specific conditions.

Substitution: This compound can participate in substitution reactions where the amino or carboxyl groups are modified.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.

Major Products

The major products of these reactions include the free amino acids alanine and glycine, as well as various modified peptides depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Neuroscience Applications

Neuroprotective Properties

Ala-Gly has been studied for its neuroprotective effects against oxidative stress. Research indicates that peptides containing this compound can enhance cellular resistance to oxidative damage in neuronal cells. For instance, in vitro studies demonstrated that this compound exhibited significant protective effects against hydrogen peroxide-induced apoptosis in PC12 cells, a model for neuronal function .

Mechanisms of Action

The neuroprotective mechanisms of this compound may involve the modulation of intracellular signaling pathways and the enhancement of antioxidant defenses. Specifically, this compound can influence the expression of genes related to oxidative stress response, thereby reducing neuronal cell death and improving survival rates under stress conditions .

Cancer Research Applications

Biomarkers in Glioma

Recent studies have identified Ala as a significant metabolite in glioma tissues. Elevated levels of Ala have been correlated with specific molecular features of gliomas, such as IDH mutation status and tumor grade. In vivo magnetic resonance spectroscopy studies revealed that higher concentrations of Ala were associated with worse overall survival outcomes for glioma patients .

Antioxidant Therapy

Role as an Antioxidant Peptide

this compound has been recognized for its antioxidant properties, contributing to the reduction of reactive oxygen species (ROS) in various biological systems. Its ability to scavenge free radicals makes it a candidate for therapeutic applications aimed at mitigating oxidative stress-related diseases .

Therapeutic Potential

Antioxidant peptides like this compound can be utilized as adjunct therapies in conditions characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders. The modulation of oxidative stress pathways through peptides could provide a novel approach to treatment strategies .

Computational Studies and Structural Insights

Molecular Dynamics Simulations

Computational studies involving this compound have provided insights into its conformational dynamics and stability. For example, simulations have shown that the presence of alanine in place of glycine can stabilize helical structures within peptides, enhancing their functional properties . The study of polypeptide folding dynamics has also highlighted the importance of this compound in determining low-energy conformations relevant for biological activity .

| Peptide Type | Conformational Stability |

|---|---|

| Glycine-rich peptides | Less stable due to flexibility |

| Alanine-rich peptides | More stable due to increased helical content |

Wirkmechanismus

The mechanism of action of Ala-Gly primarily involves its role as a peptide. It can interact with enzymes and other proteins, influencing various biochemical pathways. The peptide bond in this compound is a key site for enzymatic activity, such as hydrolysis by proteases . The molecular targets and pathways involved include those related to protein synthesis and degradation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gly-Ala: Another dipeptide composed of glycine and alanine but in reverse order.

Gly-His-Lys: A tripeptide with distinct biological activities, including wound healing and skin remodeling.

Uniqueness of this compound

This compound is unique due to its simplicity and the ease with which it can be synthesized and studied. Its structural simplicity makes it an ideal model for understanding fundamental biochemical processes, and its applications span various fields from basic research to industrial production .

Biologische Aktivität

Introduction

Ala-Gly, or alanine-glycine, is a dipeptide composed of the amino acids alanine and glycine. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Structural Characteristics

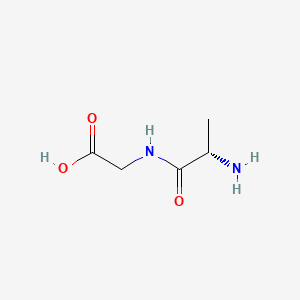

This compound is a simple dipeptide with the following structural formula:

- Molecular Weight : Approximately 156.15 g/mol

- Isomer Composition : Predominantly L-isomer (93%) with minor D-isomer presence (6.7%) as determined by NMR analysis .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been shown to enhance the efficacy of certain antibiotics when used in combination therapies. For instance, the incorporation of this compound into peptide conjugates has demonstrated improved antibacterial activity against resistant strains of bacteria .

Cytotoxic Effects

This compound has been explored in the context of cancer therapy. In a study involving methotrexate (MTX) conjugates, this compound was part of a peptide designed to improve the delivery and efficacy of MTX in drug-resistant cancer cells. The results indicated that this compound-containing conjugates could overcome drug resistance more effectively than MTX alone .

Immunomodulatory Effects

This compound has also been investigated for its immunomodulatory effects. Research suggests that it may influence cytokine release profiles, particularly interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammatory responses. This property could have implications for treating autoimmune diseases and enhancing immune responses in various therapeutic contexts .

Study 1: Enhancing Drug Delivery

In a recent study, this compound was utilized in the synthesis of cell-penetrating peptides (CPPs) aimed at improving the intracellular uptake of MTX. The study demonstrated that this compound-modified CPPs significantly enhanced cellular penetration and cytotoxicity against resistant breast cancer cell lines (MDA-MB-231). The estimated effective concentration (EC50) for the peptide-MTX conjugates was significantly lower than that of MTX alone, indicating a promising avenue for cancer treatment .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound when incorporated into antimicrobial peptides (AMPs). The results showed that peptides containing this compound exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The structural modifications facilitated by the presence of this compound improved membrane interaction and stability, leading to increased antimicrobial potency .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-[[(2S)-2-aminopropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXISPYVYMQWFLE-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25765-55-3 | |

| Record name | Glycine, L-alanyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101316944 | |

| Record name | L-Alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

687-69-4 | |

| Record name | L-Alanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=687-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANYLGLYCINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXQ6Y9X6ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.